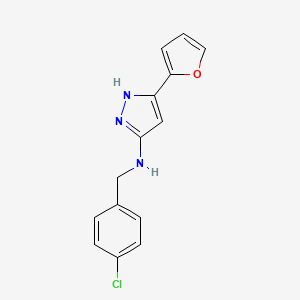

N-(4-chlorobenzyl)-3-(furan-2-yl)-1H-pyrazol-5-amine

Description

N-(4-Chlorobenzyl)-3-(furan-2-yl)-1H-pyrazol-5-amine is a pyrazole-derived organic compound featuring a 4-chlorobenzyl group attached to the pyrazole ring’s amine nitrogen and a furan-2-yl substituent at the 3-position. While its exact CAS number and safety data are unavailable in the provided evidence, its structural analogs (e.g., 1-(4-chlorophenyl)-3-(furan-2-yl)-1H-pyrazol-5-amine, CAS 1154567-07-3) suggest a molecular formula of approximately C₁₄H₁₂ClN₃O (assuming substitution of the phenyl group in the analog with a benzyl group) .

Properties

Molecular Formula |

C14H12ClN3O |

|---|---|

Molecular Weight |

273.72 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C14H12ClN3O/c15-11-5-3-10(4-6-11)9-16-14-8-12(17-18-14)13-2-1-7-19-13/h1-8H,9H2,(H2,16,17,18) |

InChI Key |

CISIUTMQDARLJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NN2)NCC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Method 1: Cyclization of 2-Furylhydrazine with Methyl Acetoacetate

This method leverages the reactivity of 2-furylhydrazine with a β-keto ester to form the pyrazole ring.

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| 2-Furylhydrazine hydrochloride, methyl acetoacetate, sodium acetate | Acetic acid, reflux, 18 hours | 73% |

Procedure :

- Methyl acetoacetate (25 mmol) is reacted with 2-furylhydrazine hydrochloride (25 mmol) and sodium acetate (26 mmol) in acetic acid.

- The mixture is refluxed for 18 hours, followed by extraction with ethyl acetate and purification via column chromatography (hexane/ethyl acetate = 6:1).

- The product, 3-(furan-2-yl)-1H-pyrazol-5-amine, is isolated as a pale yellow solid.

Key Observations :

Method 2: Use of β-Keto Esters and Hydrazine Derivatives

Alternative approaches involve β-keto esters and hydrazine derivatives containing furan moieties, as demonstrated in thiazole and thiadiazole syntheses.

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| Furfural derivatives, hydrazine hydrochloride, β-keto ester | Ethanol, reflux, 12 hours | 45–80% |

Procedure :

- A β-keto ester (e.g., ethyl acetoacetate) is reacted with a furfural-derived hydrazine in ethanol.

- The mixture is refluxed for 12 hours, and the product is purified via trituration with cyclohexane.

- The resulting pyrazole derivative is further functionalized with halogenated reagents.

N-Alkylation with 4-Chlorobenzyl Chloride

The 4-chlorobenzyl group is introduced via nucleophilic substitution at the pyrazole nitrogen.

General Protocol

| Substrate | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-(furan-2-yl)-1H-pyrazol-5-amine | 4-Chlorobenzyl chloride, K₂CO₃ | DMF, 100°C, 12 hours | 45–62% |

Procedure :

- Step 1 : 3-(furan-2-yl)-1H-pyrazol-5-amine is dissolved in DMF.

- Step 2 : 4-Chlorobenzyl chloride (1.2 equivalents) and K₂CO₃ (2 equivalents) are added.

- Step 3 : The mixture is heated to 100°C for 12 hours.

- Step 4 : The product is filtered, washed with ethyl acetate, and purified via silica gel chromatography.

Optimization Notes :

- Solvent : DMF is preferred for its high boiling point and ability to stabilize charged intermediates.

- Base : K₂CO₃ is ideal due to its mild basicity and solubility in polar aprotic solvents.

- Purification : Column chromatography (hexane/ethyl acetate = 4:1 to 2:1) ensures removal of unreacted starting materials.

Mechanistic Insights

The alkylation proceeds through a two-step process:

- Deprotonation : The pyrazole NH is deprotonated by K₂CO₃ to form a nucleophilic amide.

- Nucleophilic Attack : The amide attacks the electrophilic carbon in 4-chlorobenzyl chloride, displacing Cl⁻.

Alternative Routes and Derivatives

Patent-Based Syntheses

Patents US6218418B1 and WO2001012189A1 describe similar alkylation strategies for pyrazole derivatives:

| Intermediate | Reagents | Conditions | Application | |

|---|---|---|---|---|

| 3-Amino-pyrazole | 4-Chlorobenzyl bromide, Pd catalyst | THF, 0–5°C, N₂ atmosphere | Antitumor agents |

Key Steps :

- Catalytic Coupling : Palladium-mediated coupling enhances selectivity for N-alkylation over O-alkylation.

- Low-Temperature Alkylation : Reactions at 0–5°C minimize side reactions.

Industrial-Scale Modifications

For large-scale production, methods may include:

- Catalyst Optimization : Use of triarylphosphine ligands to improve Pd-catalyzed coupling efficiency.

- Solvent Recycling : Reuse of DMF or THF to reduce costs.

Structural Characterization

The final compound is characterized using spectroscopic and crystallographic techniques:

NMR Data

| Proton | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Furan protons | 6.2–7.4 | Singlet (H-3), doublet (H-4/H-5) | |

| Pyrazole NH | 10–12 | Broad singlet | |

| 4-Chlorobenzyl CH₂ | 4.5–4.7 | Singlet |

X-ray Crystallography

- Crystal System : Monoclinic (P2₁/n) for related pyrazole-furan derivatives.

- Key Angles : Dihedral angles between pyrazole and furan rings (~37–40°) indicate partial conjugation.

Critical Parameters and Challenges

| Parameter | Impact | Optimization |

|---|---|---|

| Temperature | Higher temps favor side reactions (e.g., furan oxidation) | Maintain <100°C |

| Base Strength | Weak bases (e.g., K₂CO₃) prevent over-alkylation | Strong bases (e.g., NaH) lead to decomposition |

| Purification | Silica gel retains polar byproducts | Use hexane/ethyl acetate gradients |

Applications and Bioactivity

While direct bioactivity data for N-(4-chlorobenzyl)-3-(furan-2-yl)-1H-pyrazol-5-amine are limited, analogs with similar structures exhibit:

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the para position relative to the chlorine atom.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2).

Substitution: Halogenation using bromine (Br2) or nitration with nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazol-3-amine has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzyme activity or the alteration of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Physicochemical Properties

- Benzyl vs. However, the benzyl group’s bulkiness may reduce solubility in aqueous media.

- Methyl vs. Benzyl Substitution : The methyl group in ’s compound improves metabolic stability by reducing susceptibility to oxidative enzymes but lacks the aromatic interactions possible with the benzyl group in the target compound .

- Electron-Withdrawing Groups: The cyano and chloroacetamide groups in ’s compound may lower the pyrazole ring’s electron density, favoring nucleophilic reactions or covalent bond formation with biological targets .

Heterocyclic Core Modifications

- Furan vs. Pyrimidine : The target compound’s furan ring offers moderate electron-richness and conformational flexibility, whereas the pyrimidine core in introduces rigidity and planar geometry, which could improve DNA intercalation or kinase inhibition .

- Methoxy Substituents : The methoxy groups in ’s compound increase polarity and solubility, contrasting with the chloro and furan groups in the target compound, which prioritize hydrophobic interactions .

Biological Activity

N-(4-chlorobenzyl)-3-(furan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure is characterized by the following features:

| Property | Value |

|---|---|

| Molecular Formula | C14H12ClN3O |

| Molecular Weight | 273.72 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-5-(furan-2-yl)-1H-pyrazol-3-amine |

| InChI Key | CISIUTMQDARLJL-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC(=C1)C2=CC(=NN2)NCC3=CC=C(C=C3)Cl |

Synthesis

The synthesis of this compound typically involves the condensation of 4-chlorobenzylamine with furan-2-carbaldehyde, followed by cyclization with hydrazine hydrate. This multi-step process often requires refluxing in solvents like ethanol or methanol and may utilize catalysts such as acetic acid to facilitate the reaction.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have shown inhibitory activity against various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. These compounds are being explored for their ability to disrupt tumor cell proliferation and induce apoptosis .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Pyrazole derivatives generally exhibit activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Case Studies

- Antitumor Efficacy : A study evaluated the efficacy of several pyrazole derivatives, including this compound, against human cancer cell lines. Results indicated that this compound significantly inhibited cell growth in vitro compared to controls, suggesting its potential as an anticancer agent.

- Inflammation Models : In animal models of inflammation, compounds similar to this compound showed reduced inflammatory markers and improved clinical scores in conditions like arthritis, indicating a promising therapeutic role .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound binds to active sites on enzymes involved in cancer progression or inflammation, inhibiting their activity.

- Receptor Modulation : It may alter receptor signaling pathways that lead to cellular responses associated with growth and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.